molecular formula AgBaCuGdO B14291943 CID 71340334 CAS No. 125333-75-7

CID 71340334

Cat. No.: B14291943
CAS No.: 125333-75-7
M. Wt: 482.0 g/mol
InChI Key: AKVDVEBPBBIVOK-UHFFFAOYSA-N
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Description

CID 71340334 (PubChem Compound Identifier 71340334) is a chemical compound whose structural and functional characteristics have been investigated in pharmacological and analytical studies. Techniques such as GC-MS () and LC-ESI-MS () are commonly employed to characterize such compounds, including their molecular weight, fragmentation patterns, and purity. For instance, vacuum distillation fractions (, Figure 1C) and mass spectral data (, Figure 1D) are critical for isolating and identifying minor components in complex mixtures, which may apply to this compound.

Properties

CAS No.

125333-75-7

Molecular Formula

AgBaCuGdO

Molecular Weight

482.0 g/mol

InChI

InChI=1S/Ag.Ba.Cu.Gd.O

InChI Key

AKVDVEBPBBIVOK-UHFFFAOYSA-N

Canonical SMILES

O=[Ag].[Cu].[Ba].[Gd]

Origin of Product

United States

Preparation Methods

The preparation of CID 71340334 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the preparation of crystal forms of similar compounds involves processes that ensure good physiochemical stability, regular crystal habit, and good particle size uniformity .

Chemical Reactions Analysis

CID 71340334 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 71340334 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to understand its effects on different biological systems.

    Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.

    Industry: It is used in the production of various industrial products and materials

Mechanism of Action

The mechanism of action of CID 71340334 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71340334, a comparative analysis with structurally or functionally analogous compounds is essential. The following table synthesizes data from available evidence to highlight key differences and similarities:

Parameter This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) 2-(Trifluoromethyl)-5-Nitroindole (CAS 51310-54-4)
Molecular Formula Not explicitly provided C₃₄H₅₄O₇ C₃₅H₅₆O₇ C₉H₆F₃N
Molecular Weight Not explicitly provided 574.8 g/mol 588.8 g/mol 185.15 g/mol
Bioactivity Undocumented Cytotoxic properties Structural analog with modified toxicity Moderate GI absorption, BBB permeability
Analytical Methods GC-MS, LC-ESI-MS (inferred) NMR, MS NMR, MS HPLC, UV-Vis spectroscopy
Solubility Undocumented Lipophilic Lipophilic 0.0917 mg/ml (soluble in organic solvents)
Structural Features Likely cyclic or heterocyclic core Macrocyclic lactone Methylated macrocyclic lactone Nitro-substituted indole with trifluoromethyl group

Key Findings:

Structural Diversity : Unlike oscillatoxin derivatives (macrocyclic lactones), this compound may share closer similarities with nitrogen-containing heterocycles like 2-(trifluoromethyl)-5-nitroindole, given the emphasis on trifluoromethyl and nitro groups in synthetic analogs ().

Compounds like CAS 51310-54-4 show moderate BBB permeability, suggesting possible neurological applications .

Analytical Challenges: this compound’s characterization likely requires advanced techniques such as source-induced CID in ESI-MS () to resolve structural isomers, a method validated for differentiating ginsenosides like Rf and F11 .

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